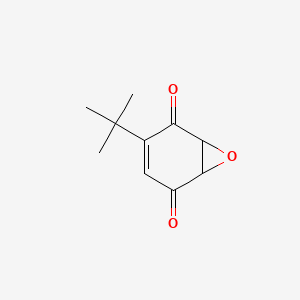
t-Butylquinone oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-Butylquinone oxide: is a synthetic organic compound characterized by its quinone structure with a tert-butyl group attached Quinones are a class of organic compounds known for their redox properties and are widely used in various chemical and biological applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of t-Butylquinone oxide typically involves the oxidation of t-butylhydroquinone. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like acetone or dichloromethane at room temperature. The reaction yields this compound as a yellow crystalline solid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of environmentally friendly oxidizing agents and solvents is also explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: t-Butylquinone oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced back to t-butylhydroquinone using reducing agents like sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Higher oxidation state quinones.
Reduction: t-Butylhydroquinone.
Substitution: Various substituted quinones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
t-Butylquinone oxide has a wide range of applications in scientific research:
Chemistry: Used as a redox catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in cellular redox processes and as a model compound for understanding quinone-related biological activities.
Medicine: Investigated for its potential therapeutic effects, including its role as an antioxidant and its cytotoxic effects on cancer cells.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of t-Butylquinone oxide involves its redox properties. It can undergo redox cycling, where it alternates between its oxidized and reduced forms. This redox cycling can generate reactive oxygen species, which can interact with cellular components such as DNA, proteins, and lipids. The compound’s ability to form covalent bonds with nucleophilic groups in proteins and DNA is also a key aspect of its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Benzoquinone: Similar redox properties but lacks the tert-butyl group.
Naphthoquinone: Larger aromatic system, different redox potential.
Anthraquinone: Even larger aromatic system, used in different industrial applications.
Uniqueness: t-Butylquinone oxide is unique due to the presence of the tert-butyl group, which influences its chemical reactivity and solubility. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
10476-73-0 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
3-tert-butyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione |
InChI |
InChI=1S/C10H12O3/c1-10(2,3)5-4-6(11)8-9(13-8)7(5)12/h4,8-9H,1-3H3 |
InChI-Schlüssel |
ZMTGGXREUMKXBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=O)C2C(C1=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


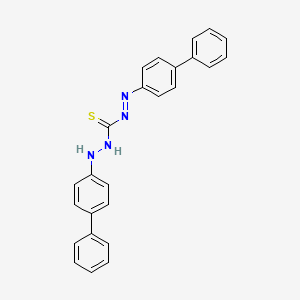
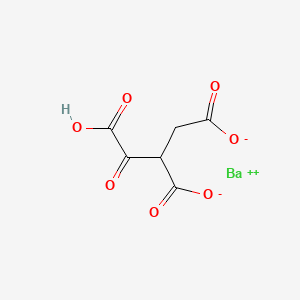
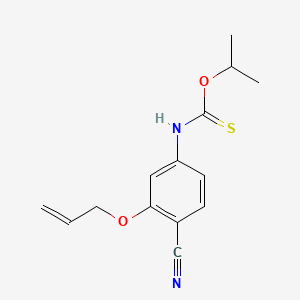
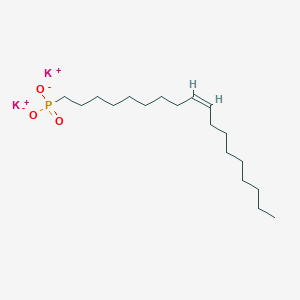
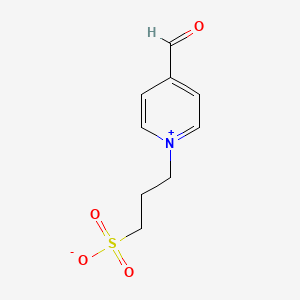

![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)


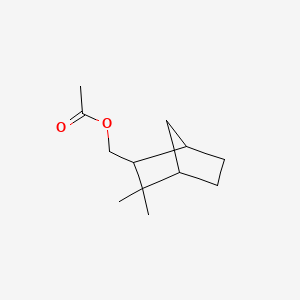

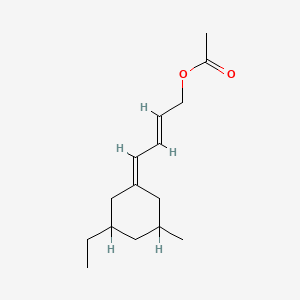

![2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane](/img/structure/B12670003.png)
